molecular formula C10H12F4N2O2 B7634031 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one

6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one

Cat. No. B7634031
M. Wt: 268.21 g/mol
InChI Key: PIDTXJXXCPSZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a heterocyclic compound that contains a pyridazine ring and a tetrafluoropropoxy group, making it a highly reactive molecule. In

Mechanism of Action

6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one is a highly reactive molecule that can undergo nucleophilic substitution reactions with a variety of nucleophiles. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been shown to react with cysteine residues in proteins, resulting in the formation of covalent adducts. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has also been shown to react with histidine residues in proteins, resulting in the formation of imidazole adducts. The reactivity of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one makes it a valuable tool for the study of protein structure and function.
Biochemical and Physiological Effects:
6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been shown to have a variety of biochemical and physiological effects. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase and carbonic anhydrase. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has also been shown to induce apoptosis in cancer cells. Additionally, 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The reactivity of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one makes it a valuable tool for the study of protein structure and function. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one can be used as a fluorescent probe for the detection of reactive oxygen species in cells. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one can also be used as a photoaffinity label for the identification of protein-protein interactions. However, the synthesis of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one is a complex process that requires specialized equipment and expertise. Additionally, 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one is a highly reactive molecule that can react with a variety of nucleophiles, making it difficult to control its reactivity in biological systems.

Future Directions

There are many future directions for research on 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one. One potential direction is the development of new synthesis methods for 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one that are more efficient and cost-effective. Another potential direction is the use of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one as a tool for the study of protein-protein interactions in complex biological systems. Additionally, 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one could be used as a therapeutic agent for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the potential applications of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one in scientific research.

Synthesis Methods

The synthesis of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one is a complex process that involves the reaction of 2,2,3,3-tetrafluoropropyl bromide with 6-methyl-2-pyridinecarboxylic acid in the presence of sodium hydride. The resulting compound is then treated with acetic anhydride and sodium acetate to yield 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one. The synthesis of 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one requires specialized equipment and expertise, making it a challenging process.

Scientific Research Applications

6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has a wide range of scientific research applications due to its unique properties. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been used as a fluorescent probe for the detection of reactive oxygen species in cells. 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has also been used as a photoaffinity label for the identification of protein-protein interactions. Additionally, 6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one has been used as a ligand for the purification of proteins and as a tool for the study of enzyme kinetics.

properties

IUPAC Name

6-methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F4N2O2/c1-7-2-3-8(17)16(15-7)4-5-18-6-10(13,14)9(11)12/h2-3,9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDTXJXXCPSZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCOCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one

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